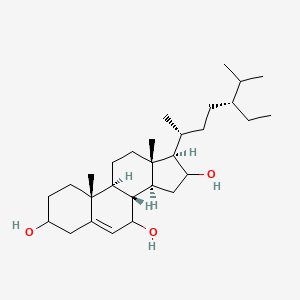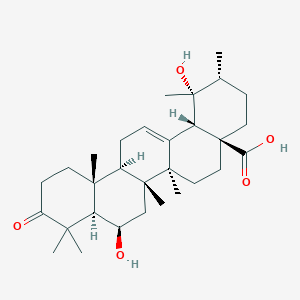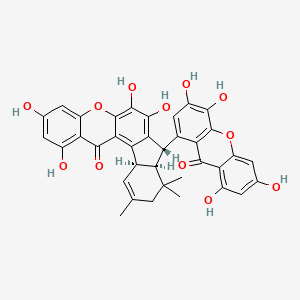
3,7,16-Trihydroxystigmast-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Steroids, including compounds like "3,7,16-Trihydroxystigmast-5-ene," play significant roles in various biological processes. Their synthesis and analysis are critical for understanding their functions and applications in fields like biochemistry and pharmacology.
Synthesis Analysis
The synthesis of steroidal compounds often involves complex chemical reactions, starting from basic steroid frameworks. A study by Das and Kirk (1984) describes the synthesis of a neonatal urinary metabolite and its epimer from a pregnadiene derivative, highlighting the intricacies involved in steroid synthesis, which might be similar to those required for "3,7,16-Trihydroxystigmast-5-ene" (Das & Kirk, 1984).
Molecular Structure Analysis
The molecular structure of steroids, including "3,7,16-Trihydroxystigmast-5-ene," can be elucidated using techniques like X-ray diffraction. Li-ge's (2006) work on the synthesis and spectroscopic analysis of pregnenolone derivatives provides a framework for understanding the stereochemistry and molecular configuration of complex steroids (Li-ge, 2006).
Chemical Reactions and Properties
Steroids undergo various chemical reactions, affecting their biological activity and physical properties. Numazawa et al. (1990) synthesized trihydroxyandrostenedione derivatives, showcasing the chemical reactivity of hydroxylated steroids, which might offer insights into the reactions "3,7,16-Trihydroxystigmast-5-ene" could undergo (Numazawa et al., 1990).
Physical Properties Analysis
The physical properties of steroids, such as solubility, melting point, and crystalline structure, are crucial for their application and function. Sethi, Shukla, and Singh (2014) analyzed the molecular structure and physical properties of a novel steroid derivative using DFT and AIM approaches, providing a model for studying similar properties in "3,7,16-Trihydroxystigmast-5-ene" (Sethi, Shukla, & Singh, 2014).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interactions with other molecules, is essential for applying steroids in medicinal chemistry. Hazra et al. (1994) discussed the stereoselective synthesis of a brassinolide intermediate from dehydropregnenolone acetate, highlighting the complexity of chemical transformations in steroid synthesis, which could be relevant for "3,7,16-Trihydroxystigmast-5-ene" analysis (Hazra et al., 1994).
科学的研究の応用
Cytotoxic Derivatives of Steroidal Compounds
Research on derivatives of steroidal compounds similar to "3,7,16-Trihydroxystigmast-5-ene" has shown potential applications in the study of their cytotoxic effects. For instance, derivatives of (22R,23R)-dihydroxystigmastane have been synthesized and their cytotoxicities were studied against carcinoma cells of the human mammary gland (MCF-7) and human hepatoma cells (Hep G2) (Drozdov et al., 2007). Such studies indicate the potential for steroidal compounds to contribute to cancer research and therapy.
Electrochemical and Polymer Applications
Steroidal compounds and their derivatives also find applications in materials science, such as in the electrochemical polymerization of new monomers for electrochromic device applications. For example, a study on the polymerization of a thienylenepyrrole derivative shows the potential for developing new materials with specific optical properties (Carbas et al., 2014).
Microbial Transformation of Steroids
The microbial transformation of steroidal compounds is another area of research, with studies exploring how fungi like Mucor racemosus can transform steroidal substrates, mainly by 7α-hydroxylation (Ge et al., 2008). These transformations are crucial for producing derivatives with specific functional groups that may have enhanced biological activities.
Organocatalysis in Chemical Synthesis
Steroidal compounds are also explored in the context of organocatalysis. For instance, triazabicyclodecene has been identified as an effective catalyst for acyl transfer and ring-opening polymerization of cyclic esters, demonstrating the versatility of steroidal and related compounds in synthetic chemistry (Pratt et al., 2006).
Bioactive Compound Synthesis
The synthesis and analysis of steroidal derivatives for their potential bioactivity is another significant area of research. Studies on cucurbitane derivatives, for example, have explored the structural variations and their implications for bioactivity (Kubicki et al., 2009).
Safety and Hazards
作用機序
Target of Action
This compound is a type of sterol, which are known to interact with a variety of cellular components, including membrane lipids and proteins
Mode of Action
As a sterol, it may interact with cellular membranes, influencing their fluidity and function . It could also potentially interact with specific proteins, altering their activity. More research is needed to elucidate the exact mechanisms.
Biochemical Pathways
The specific biochemical pathways affected by 3,7,16-Trihydroxystigmast-5-ene are currently unknown . Sterols are known to play key roles in various biological processes, including cell signaling, membrane integrity, and lipid metabolism
Pharmacokinetics
Its solubility in various solvents suggests it may be well-absorbed in the body . .
Result of Action
Given its structural similarity to other sterols, it may influence cell membrane integrity and function, as well as potentially modulate the activity of certain proteins
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,7,16-Trihydroxystigmast-5-ene . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . More research is needed to understand these influences.
特性
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3/t18-,19-,21?,22+,23+,24?,25?,26-,27+,28+,29+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNYNPKRIFCZGN-DZBXCDHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CCC(C4)O)C)O)C)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,8R,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-(4-oxidomorpholin-4-ium-4-yl)-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide](/img/structure/B1150857.png)




![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol](/img/structure/B1150879.png)